15(R)-Prostaglandin D2 is synthesized from arachidonic acid via the cyclooxygenase pathway. This compound belongs to the class of prostanoids, which includes other prostaglandins and thromboxanes. It acts primarily through G-protein coupled receptors, specifically the prostaglandin D2 receptor (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (DP2) . The classification of prostaglandins is based on their structure and biological activity, with 15(R)-Prostaglandin D2 being recognized for its selective action at the DP2 receptor, distinguishing it from other prostaglandins like Prostaglandin E2 .
The synthesis of 15(R)-Prostaglandin D2 has been achieved through several methodologies. One notable approach involves a total synthesis that encompasses multiple steps to construct the desired stereochemistry. The synthesis typically involves:
For instance, a reported synthesis pathway involves 11 steps leading to a yield of approximately 29% for 15(R)-Prostaglandin D2 after deprotection steps . This method highlights the complexity and challenges associated with synthesizing this compound.
The molecular structure of 15(R)-Prostaglandin D2 can be described as follows:
This stereochemical configuration is crucial for its interaction with receptors, particularly the DP2 receptor, where it exhibits enhanced agonistic properties compared to its (S) form.
15(R)-Prostaglandin D2 participates in various chemical reactions typical of prostaglandins:
These reactions highlight the compound's role not only as a signaling molecule but also in modifying cellular functions through metabolic transformations.
The mechanism of action for 15(R)-Prostaglandin D2 primarily involves:
Studies have shown that while 15(R)-Prostaglandin D2 exhibits some similarities to Prostaglandin D2 in terms of biological activity, its selective action at the DP2 receptor suggests unique therapeutic potentials .
The physical and chemical properties of 15(R)-Prostaglandin D2 include:
These properties influence its handling in laboratory settings and its formulation for potential therapeutic applications.
15(R)-Prostaglandin D2 has several scientific applications:
The ongoing research into 15(R)-Prostaglandin D2 continues to unveil its complex roles in physiology and pathology, highlighting its importance as both a biochemical agent and a therapeutic candidate.
15(R)-Prostaglandin D2 [15(R)-PGD2] is characterized by the R-configured hydroxyl group at carbon 15 (C15) of its cyclopentane ring, distinguishing it from the more prevalent 15(S)-PGD2 epimer. This stereochemical inversion significantly alters its three-dimensional conformation and biological activity. The cyclopentane ring contains two alkyl chains: the α-chain (C1–C7) and the ω-chain (C13–C20), with C9 and C11 hydroxyl groups forming the characteristic prostanoic acid backbone. The R-configuration at C15 disrupts optimal binding to the DP1 (PTGDR) and CRTH2 (DP2) receptors, reducing its pro-inflammatory effects compared to 15(S)-PGD2 [1] [7] [9].
Table 1: Stereochemical and Functional Comparison of PGD2 Isomers
Property | 15(R)-PGD2 | 15(S)-PGD2 |
---|---|---|
C15 Configuration | R-isomer | S-isomer |
DP1 Receptor Affinity | Low (IC50 > 100 nM) | High (IC50 = 10–20 nM) |
CRTH2/DP2 Activation | Weak agonist | Potent agonist |
Eosinophil Chemotaxis | Minimal induction | Strong induction |
Natural Occurrence | Minor metabolic variant | Dominant enzymatic product |
COX-Dependent Synthesis:15(R)-PGD2 arises primarily through the cyclooxygenase (COX) pathway. Arachidonic acid is oxygenated by COX-1 or COX-2 to form PGH2, which is isomerized by lipocalin-type prostaglandin D synthase (L-PGDS) or hematopoietic prostaglandin D synthase (H-PGDS). While these enzymes typically generate 15(S)-PGD2, epimerization via non-enzymatic reactions or enzymatic reduction can yield 15(R)-PGD2. H-PGDS in mast cells and Th2 lymphocytes favors 15(S)-PGD2, but minor 15(R)-PGD2 formation occurs due to cellular redox conditions [5] [9].
COX-Independent Synthesis:A chemoenzymatic route leverages Baeyer-Villiger monooxygenases (BVMOs) to produce chiral lactone intermediates. As demonstrated in scalable syntheses, engineered E. coli expressing cyclopentanone monooxygenases (CHMO) convert racemic cyclobutanones to enantiopure lactones (e.g., 9 in [8]), which are then transformed into 15(R)-PGD2 via bromohydrin intermediates and nickel-catalyzed cross-coupling. This method achieves enantiomeric excess (ee) >95% and scales to 100 g [8].
Table 2: Biosynthetic Routes to 15(R)-PGD2
Pathway | Key Enzymes/Catalysts | Yield/Conversion | Advantages |
---|---|---|---|
COX-Dependent | L-PGDS, H-PGDS | Low (minor product) | Physiological relevance |
Chemoenzymatic | CHMO, Nickel catalysts | 83 mM concentration | Scalable, high enantioselectivity |
Johnson-Claisen | Lipase, Triethyl orthoacetate | 13.2 g per batch | Lab-accessible |
15(S)-PGD2:The S-isomer is the primary biologically active form, acting as a high-affinity ligand for DP1 and CRTH2 receptors. It induces eosinophil migration, TH2 cell recruitment, and vasodilation. In contrast, 15(R)-PGD2 exhibits attenuated signaling through these receptors due to steric hindrance from the inverted C15 hydroxyl [1] [3].
Δ12-PGJ2 and 15-Deoxy-Δ12,14-PGJ2 (15d-PGJ2):15(R)-PGD2 undergoes non-enzymatic dehydration to form Δ12-PGJ2, which is further metabolized to 15d-PGJ2. Unlike 15(R)-PGD2, 15d-PGJ2 is a potent agonist of PPAR-γ, a nuclear receptor regulating inflammation and metabolism. It also inhibits NF-κB by covalent modification of IκB kinase, exerting anti-inflammatory effects. This contrasts with 15(R)-PGD2, which lacks direct PPAR-γ binding [2] [3] [6].
Table 3: Key Prostaglandin D2 Metabolites and Their Functions
Metabolite | Structure | Primary Biological Role | Receptor Targets |
---|---|---|---|
15(R)-PGD2 | C15 R-OH | Weak immunomodulation | Low-affinity DP1/DP2 |
15(S)-PGD2 | C15 S-OH | Pro-inflammatory signaling | High-affinity DP1/DP2 |
Δ12-PGJ2 | Conjugated diene in ω-chain | Intermediate metabolite | None (unstable) |
15d-PGJ2 | C9 carbonyl, C13 double bond | PPAR-γ activation, NF-κB inhibition | PPAR-γ |
Chemical Stability:15(R)-PGD2 is susceptible to acid-catalyzed dehydration and auto-oxidation. The C15 hydroxyl group’s stereochemistry marginally enhances its stability compared to 15(S)-PGD2 in alkaline environments. However, both isomers rapidly degrade in plasma via albumin binding and enzymatic reduction [7] [9].
Metabolic Degradation:
The major urinary metabolites include 6α-hydroxy-11,15-dioxo-2,3,18,19-tetranorprost-5-ene-1,20-dioic acid, detectable via mass spectrometry. These pathways parallel those of PGE2 but proceed slower due to the R-configuration’s resistance to 15-PGDH [9].
Table 4: Degradation Products of 15(R)-PGD2
Enzyme | Product Formed | Biological Activity | Detection Method |
---|---|---|---|
15-PGDH | 15-keto-PGD2 | Inactive | LC-MS/MS |
Δ13-Reductase | 13,14-Dihydro-15(R)-PGD2 | Weakly active | Radioimmunoassay |
β-Oxidation | Tetranor-diol metabolites | Inactive | GC-MS |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9